molecular formula C15H25N3 B11805059 3-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine

3-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine

Cat. No.: B11805059
M. Wt: 247.38 g/mol
InChI Key: ZLEZJCZBPONNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring substituted with an isopropyl group and a pyridine ring substituted with a dimethylamine group.

Preparation Methods

The synthesis of 3-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine involves several steps. One common synthetic route includes the reaction of 2-chloropyridine with N,N-dimethylamine in the presence of a base to form N,N-dimethylpyridin-2-amine. This intermediate is then reacted with 1-isopropylpiperidine under suitable conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

3-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs.

Scientific Research Applications

3-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine has various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor activation, depending on the specific target and context of use .

Comparison with Similar Compounds

3-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

N,N-dimethyl-3-(1-propan-2-ylpiperidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C15H25N3/c1-12(2)18-11-6-5-9-14(18)13-8-7-10-16-15(13)17(3)4/h7-8,10,12,14H,5-6,9,11H2,1-4H3

InChI Key

ZLEZJCZBPONNHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCCC1C2=C(N=CC=C2)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.